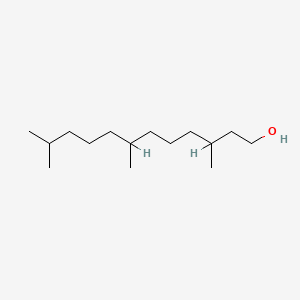

3,7,11-Trimethyl-1-dodecanol

Descripción

Contextualization within Branched-Chain Fatty Alcohols and Isoprenoids

3,7,11-Trimethyl-1-dodecanol belongs to the class of branched-chain fatty alcohols. ontosight.ai Unlike the more common straight-chain fatty alcohols, the presence of methyl branches along its carbon backbone influences its physical properties, such as its melting and boiling points, and its interactions at interfaces. acs.org These structural nuances are critical in understanding its biological roles and potential applications.

Furthermore, this alcohol is structurally related to isoprenoids, a vast and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. numberanalytics.com Isoprenoids are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. pnas.orgnih.govoup.com These pathways are fundamental to the production of a wide array of essential biomolecules, including hormones, vitamins, and signaling molecules. numberanalytics.com The biosynthesis of this compound can be linked to the metabolism of farnesol (B120207), a sesquiterpene alcohol, through the saturation of its double bonds. smolecule.com

Foundational Research and Historical Perspectives

The study of isoprenoids dates back to the early 20th century, with initial research focusing on the "isoprene rule," which described the common C5 structural unit in terpenes. numberanalytics.comimperial.ac.uk This foundational work laid the groundwork for understanding the biosynthesis of thousands of complex natural products. The elucidation of the MVA and MEP pathways was a significant milestone, revealing the intricate enzymatic steps involved in constructing isoprene precursors. pnas.orgoup.comnih.gov

Historically, research on fatty alcohols has been extensive, particularly concerning their roles as components of waxes and pheromones in insects. gerli.com The identification of this compound in various natural sources, including plants and insects, has spurred investigations into its specific biological functions. smolecule.comnih.govbioone.org For instance, it has been identified as a volatile compound in the defensive secretions of certain insects and as a component of plant volatiles. nih.govaloki.hu

Significance and Emerging Research Directions for this compound

The significance of this compound in current research is multifaceted. In the field of biology, it has been identified as a metabolite in cancer cells, suggesting a potential role in cancer metabolism and as a possible biomarker. smolecule.comchemicalbook.com Its presence in the volatile profiles of various organisms also points to its involvement in chemical communication and defense mechanisms. For example, it has been detected in the volatile emissions of rice plants and as part of the chemical profile of beef patties. aloki.huunhas.ac.id

Emerging research is exploring its potential applications across different industries. It is used as an intermediate in organic synthesis and as a solvent. smolecule.com Furthermore, its properties as a lubricant and emulsifier make it relevant in the formulation of personal care products. smolecule.com Ongoing studies are also investigating its potential antimicrobial properties. The diverse contexts in which this compound is found, from insect secretions to potential cancer biomarkers, underscore its importance and the expanding scope of research into its properties and functions.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H32O | smolecule.comnist.gov |

| Molecular Weight | 228.41 g/mol | smolecule.com |

| CAS Number | 6750-34-1 | nist.gov |

| IUPAC Name | 3,7,11-trimethyldodecan-1-ol | smolecule.com |

| Boiling Point | 145-155°C at 14 Torr | smolecule.com |

| Physical Form | Solid or liquid | sigmaaldrich.com |

Propiedades

IUPAC Name |

3,7,11-trimethyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-16H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPUXESLSOZSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880730 | |

| Record name | 1-dodecanol, 3,7,11-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6750-34-1 | |

| Record name | 3,7,11-Trimethyl-1-dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrofarnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-dodecanol, 3,7,11-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAHYDROFARNESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66J3UW66VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7,11-trimethyldodecan-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence, Distribution, and Biosynthetic Investigations of 3,7,11 Trimethyl 1 Dodecanol

Isolation and Identification from Natural Sources

3,7,11-Trimethyl-1-dodecanol has been identified in a variety of biological systems, ranging from plants to microorganisms and insects. Its detection in these diverse matrices highlights its widespread, albeit often minor, presence in nature.

Plant-Derived Occurrence

The presence of this compound has been documented in several plant species. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for its identification in complex plant extracts.

Azadirachta indica : Commonly known as the neem tree, Azadirachta indica is a well-documented source of this compound. nih.govsmolecule.com The compound is found among the many phytochemicals present in this medicinally significant plant.

Vernonia amygdalina : Often called bitter leaf, Vernonia amygdalina is known to contain a rich array of bioactive compounds, including saponins, flavonoids, and terpenoids. tandfonline.comijeab.com However, based on available scientific literature, the specific presence of this compound in V. amygdalina has not been explicitly reported.

Other plant sources where the compound has been detected include olive fruits (Olea europaea) and tea (Camellia sinensis).

| Plant Species | Common Name | Reference |

|---|---|---|

| Azadirachta indica | Neem | nih.govsmolecule.com |

| Olea europaea | Olive | |

| Camellia sinensis | Tea |

Microbial Production and Detection

Certain bacteria have been found to produce volatile organic compounds (VOCs) that are structurally related to this compound. These compounds can serve as potential biomarkers for bacterial identification.

Campylobacter species : Research on the VOCs released by thermophilic Campylobacter has identified the production of a closely related isomer, 3,7,11-trimethyl-3-dodecanol. upm.edu.myresearchgate.net This fatty alcohol was detected in the headspace of Campylobacter jejuni and Campylobacter lari cultures, particularly during the early stationary and stationary growth phases. upm.edu.myscispace.com The production of this alcohol, along with specific ketones, distinguishes these thermophilic strains. researchgate.net The analysis of VOCs from chicken feces has also been explored as a method for identifying Campylobacter infection in poultry flocks. nih.gov

| Compound | Campylobacter Species | Growth Phase | Reference |

|---|---|---|---|

| 3,7,11-trimethyl-3-dodecanol | C. jejuni, C. lari | Early Stationary / Stationary | upm.edu.myresearchgate.net |

Presence in Other Biological Matrices

The compound and its structural analogs have also been identified in other biological contexts, such as insect secretions and food volatiles.

Insect Secretions : A related compound, 6,10,13-trimethyltetradecanol, has been identified as the predominant component in the male sternal gland secretion of the predatory stink bug Stiretrus anchorago. researchgate.net The function of these secretions is not yet fully understood but points to a role in chemical communication.

Food Volatiles : this compound has been reported as a volatile compound detected in the chemical profile of beef patties and in the emissions of rice plants. Its presence in food contributes to the complex aroma profile.

Biosynthetic Pathway Elucidation

The biosynthesis of this compound is intrinsically linked to the metabolism of isoprenoids, a large and diverse class of naturally occurring organic compounds.

Relationship to Farnesol (B120207) and Terpenoid Biosynthesis

This compound is also referred to as hexahydrofarnesol, a name that denotes its direct biosynthetic relationship to farnesol. nih.govsmolecule.com

Farnesol as a Precursor : Farnesol is a natural, acyclic 15-carbon sesquiterpene alcohol that serves as a key intermediate in the biosynthesis of numerous terpenes and terpenoids. wikipedia.org The synthesis of this compound can be achieved via the catalytic hydrogenation of farnesol, a process that saturates the three carbon-carbon double bonds in the farnesol structure. smolecule.com

Terpenoid Biosynthesis : The fundamental building blocks of all terpenoids are the five-carbon units isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These units are produced through either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net Farnesyl pyrophosphate (FPP), the precursor to farnesol, is formed by the sequential addition of IPP units to DMAPP. wikipedia.org The subsequent conversion of FPP to farnesol and then to this compound connects this fatty alcohol to the core terpenoid biosynthetic pathway.

Roles in Lipid Metabolism Pathways

As a branched-chain fatty alcohol, this compound is involved in lipid metabolism. Its unique structure, with methyl branches along the carbon chain, influences its physical properties and biological interactions.

The compound's role in lipid metabolism has made it a molecule of interest in metabolic research. smolecule.com It may modulate lipid metabolism by interacting with enzymes involved in the synthesis and degradation of fatty acids. smolecule.com Furthermore, it has been identified as a human and plant metabolite and has been observed in cancer metabolism, suggesting a potential role as a biomarker in metabolic studies. nih.govechemi.com

Microbial Metabolic Production Mechanisms

While this compound is documented as a metabolite in plants and humans, its natural production by microorganisms is not extensively characterized in scientific literature nih.govechemi.com. However, the compound's chemical structure, also known as hexahydrofarnesol, strongly indicates a biosynthetic origin from the isoprenoid pathway, a metabolic route that is ubiquitous and well-studied in bacteria, archaea, and fungi nih.govportlandpress.comsemanticscholar.org. The production of this compound in a microbial system can be understood as a two-stage process: the synthesis of a C15 sesquiterpene precursor, followed by its complete reduction.

Metabolic engineering efforts have successfully established microbial platforms for producing a variety of related compounds, such as other branched-chain alcohols and terpenes, demonstrating the feasibility of leveraging these pathways for the synthesis of this compound frontiersin.orgresearchgate.net.

Biosynthesis of the C15 Isoprenoid Precursor: Farnesol

The carbon skeleton of this compound is derived from the C15 isoprenoid intermediate, Farnesyl pyrophosphate (FPP). The biosynthesis of FPP begins with the universal C5 building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.gov. Microorganisms utilize two distinct and ancient pathways to generate these essential precursors: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway nih.govportlandpress.comsemanticscholar.orgnih.gov.

Mevalonate (MVA) Pathway: Predominantly found in eukaryotes (including fungi like Saccharomyces cerevisiae), archaea, and some bacteria, the MVA pathway begins with the condensation of three acetyl-CoA molecules nih.govportlandpress.com.

Methylerythritol 4-Phosphate (MEP) Pathway: This pathway is characteristic of most bacteria, including Escherichia coli, as well as plant plastids nih.govportlandpress.comsemanticscholar.org. It starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate.

The key differences between these two foundational pathways are summarized in the table below.

| Feature | Mevalonate (MVA) Pathway | Methylerythritol 4-Phosphate (MEP) Pathway |

| Starting Substrates | Acetyl-CoA (3 molecules) | Pyruvate and Glyceraldehyde 3-Phosphate |

| Key Intermediates | Mevalonate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 2-C-methyl-D-erythritol 4-phosphate (MEP), 1-deoxy-D-xylulose 5-phosphate (DXP) |

| ATP Consumption | Higher | Lower |

| Typical Organisms | Eukaryotes (Fungi, Yeast), Archaea, some Gram-positive bacteria | Most Bacteria, Cyanobacteria, Plant Plastids |

| Key Enzymes | HMG-CoA synthase, HMG-CoA reductase | DXP synthase (DXS), DXP reductoisomerase (DXR) |

Once IPP and DMAPP are synthesized, they are sequentially condensed by prenyltransferase enzymes to form geranyl pyrophosphate (GPP, C10) and subsequently Farnesyl pyrophosphate (FPP, C15). FPP is a critical branch-point intermediate in isoprenoid metabolism. To produce the direct precursor for this compound, FPP is converted to the sesquiterpene alcohol farnesol (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol), a reaction typically catalyzed by a phosphatase enzyme that removes the diphosphate group.

Biotransformation and Metabolic Engineering Approaches

The final step in the biosynthesis of this compound is the complete saturation of the three carbon-carbon double bonds present in the farnesol molecule. While specific microbial enzymes that naturally perform this complete hydrogenation of farnesol have not been prominently identified, the existence of microbial reductases capable of saturating terpene structures has been demonstrated. For instance, a geranylgeranyl reductase from the archaeon Sulfolobus acidocaldarius has been shown to hydrogenate double bonds in isoprenoid precursors nih.gov. This provides a strong proof-of-concept for the enzymatic feasibility of this reaction.

Given the modularity of microbial metabolic pathways, metabolic engineering offers a promising strategy for the de novo production of this compound. This involves genetically modifying a host microorganism, such as E. coli or S. cerevisiae, to express the required enzymatic functions.

Key strategies in engineering a microbial host would include:

Enhancing Precursor Supply: Overexpressing key enzymes of the native MVA or MEP pathway, or introducing an entire heterologous pathway (e.g., the MVA pathway into E. coli), can significantly boost the intracellular pool of FPP nih.gov.

Expressing a Farnesol Synthase/Phosphatase: To efficiently convert FPP to farnesol, a specific synthase or a phosphatase with high activity towards FPP would be introduced.

Identifying and Expressing a Terpene Reductase: The crucial step would involve identifying and expressing a reductase enzyme capable of hydrogenating the double bonds of farnesol. This could be sourced from organisms known to metabolize terpenes or discovered through enzyme bio-prospecting and protein engineering.

The table below outlines a potential engineered pathway for microbial production.

| Biosynthetic Step | Required Enzyme Class | Example Source Organism (for heterologous expression) |

| IPP & DMAPP Synthesis | MVA or MEP Pathway Enzymes | Saccharomyces cerevisiae (MVA) or native E. coli (MEP) |

| FPP Synthesis | Farnesyl Diphosphate Synthase (FPPS) | E. coli, S. cerevisiae |

| Farnesol Formation | Nudix hydrolase / Phosphatase | E. coli, Bacillus subtilis |

| Farnesol Reduction | Terpene Reductase / Hydrogenase | Sulfolobus acidocaldarius (Geranylgeranyl Reductase as an analogue) nih.gov |

The production of other complex alcohols, such as branched-chain fatty alcohols, has been successfully achieved in engineered microbes, further supporting the viability of this approach frontiersin.orgnih.govresearchgate.net. These efforts have established robust techniques for pathway construction, enzyme expression, and optimization of metabolic flux that are directly applicable to the synthesis of isoprenoid-derived alcohols like this compound.

Synthetic Methodologies and Chemical Reactivity of 3,7,11 Trimethyl 1 Dodecanol

Chemical Synthesis Approaches

The synthesis of 3,7,11-trimethyl-1-dodecanol can be achieved through several methodologies, ranging from the direct hydrogenation of natural precursors to more complex, multi-step synthetic sequences.

One of the most direct and common methods for synthesizing this compound is the catalytic hydrogenation of farnesol (B120207). smolecule.com Farnesol is a naturally occurring sesquiterpene alcohol characterized by three carbon-carbon double bonds in its structure. smolecule.comresearchgate.net The hydrogenation process saturates these double bonds to yield the fully saturated this compound. smolecule.com

This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst. smolecule.com Commonly employed catalysts include palladium and platinum. smolecule.com The reaction is often conducted by dissolving farnesol in a suitable solvent, such as hexane (B92381) or methanol, and then subjecting it to high-pressure hydrogen. smolecule.com During the industrial production of farnesane for biofuels, which involves the hydrogenation of farnesene (B8742651), this compound is generated as a valuable byproduct that can be isolated through distillation. smolecule.com

Table 1: Catalytic Hydrogenation of Farnesol

| Precursor | Catalyst | Reagent | Product |

|---|

More intricate synthetic pathways to this compound involve multi-step organic synthesis. These routes can offer greater control over the final product's purity and yield. smolecule.com Such syntheses may incorporate a series of reactions, including oxidation and reduction steps, to construct the carbon skeleton and introduce the required functional groups. smolecule.com While specific multi-step routes dedicated solely to the racemic form are less detailed in readily available literature, the principles of organic synthesis allow for its construction from smaller building blocks through sequential carbon-carbon bond-forming reactions and functional group manipulations.

For applications requiring specific stereoisomers, chemo- and stereoselective synthesis strategies are employed. An example is the synthesis of (3R,7R)-3,7,11-trimethyl-1-dodecanol. One reported method involves a multi-step sequence starting from a chiral precursor. prepchem.com

A key part of this process involves the hydrogenation of an intermediate on a pre-hydrogenated platinum dioxide catalyst to form (3R,7R)-1-chloro-3,7,11-trimethyldodecane. prepchem.com This chlorinated intermediate is then converted to the corresponding acetate (B1210297) ester by heating it with dry potassium acetate in dimethylformamide. prepchem.com The final step is the hydrolysis of the ester by stirring with aqueous potassium hydroxide (B78521) to yield the target (3R,7R)-3,7,11-trimethyl-1-dodecanol. prepchem.com This specific synthesis route demonstrates the high level of control that can be achieved, yielding a product with a specific optical rotation value. prepchem.com

Table 2: Stereoselective Synthesis of (3R,7R)-3,7,11-Trimethyl-1-dodecanol

| Step | Intermediate/Product | Reagents and Conditions |

|---|---|---|

| 1 | (3R,7R)-1-chloro-3,7,11-trimethyldodecane | Hydrogenation on pre-hydrogenated platinum dioxide |

| 2 | Corresponding acetate ester | Dry potassium acetate, dimethylformamide, 170°C |

Chemical Transformations and Derivatization Reactions

The primary alcohol functional group in this compound is the main site of its chemical reactivity, allowing for various transformations and the synthesis of derivatives.

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde (3,7,11-trimethyldodecanal) or carboxylic acid (3,7,11-trimethyldodecanoic acid). smolecule.com The outcome of the reaction depends on the choice of oxidizing agent and the reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can be used to achieve these transformations. smolecule.com Careful selection of reagents is necessary to selectively stop the oxidation at the aldehyde stage if desired.

Table 3: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Product Type |

|---|---|---|---|

| This compound | Mild oxidizing conditions | 3,7,11-Trimethyldodecanal | Aldehyde |

While this compound is itself a product of reduction, its derivatives can undergo further reduction. smolecule.com More significantly, the hydroxyl group is a key site for functional group interconversion. It can be substituted to form other functional groups, expanding the synthetic utility of the molecule. smolecule.com For instance, the hydroxyl group can be replaced by a halide using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). smolecule.com This conversion of the alcohol to an alkyl halide provides a reactive intermediate that can participate in a variety of nucleophilic substitution reactions to introduce other functionalities.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound, being a primary alcohol, can undergo nucleophilic substitution reactions to form various derivatives, such as alkyl halides. However, the reactivity of this particular alcohol is significantly influenced by its branched structure. The presence of a methyl group at the C3 position, which is the beta-carbon relative to the hydroxyl group, introduces considerable steric hindrance around the reaction center. This steric bulk impedes the backside attack required for a typical bimolecular nucleophilic substitution (SN2) reaction, which is the characteristic mechanism for primary alcohols reddit.commasterorganicchemistry.comstackexchange.comlibretexts.orglibretexts.org.

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For primary alcohols, this is often achieved using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydrogen halides (HX) chemguide.co.ukyoutube.comlibretexts.org. These reagents work by first converting the hydroxyl group into a better leaving group, which is then displaced by the halide nucleophile.

Reaction with Thionyl Chloride:

The reaction of a primary alcohol with thionyl chloride in the presence of a base like pyridine (B92270) typically proceeds through an SN2 mechanism, leading to the corresponding alkyl chloride with an inversion of stereochemistry. The reaction involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Reaction with Phosphorus Tribromide:

Similarly, phosphorus tribromide is a common reagent for converting primary alcohols to alkyl bromides, also via an SN2 pathway youtube.comlibretexts.org. The reaction proceeds through a phosphite (B83602) ester intermediate. The bromide ion, a good nucleophile, then displaces the activated hydroxyl group.

Below is a table summarizing the expected substitution reactions of this compound.

| Reagent | Expected Product | Reaction Mechanism | Key Considerations |

| Thionyl Chloride (SOCl₂) | 1-Chloro-3,7,11-trimethyldodecane | SN2 | The reaction rate is expected to be slow due to steric hindrance from the β-methyl group. |

| Phosphorus Tribromide (PBr₃) | 1-Bromo-3,7,11-trimethyldodecane | SN2 | Similar to the reaction with SOCl₂, steric hindrance is a major factor affecting the reaction rate. |

| Hydrogen Halides (e.g., HBr, HCl) | 1-Halo-3,7,11-trimethyldodecane | SN2 | Requires strong acid catalysis to protonate the hydroxyl group into a good leaving group (water). The reaction rate is still subject to steric effects. |

Advanced Analytical Research for 3,7,11 Trimethyl 1 Dodecanol Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 3,7,11-trimethyl-1-dodecanol from other components in a sample. Gas chromatography, in particular, is well-suited for this volatile compound.

Gas chromatography-mass spectrometry (GC-MS) stands as the principal analytical method for the identification and quantification of this compound in diverse and complex mixtures, such as plant extracts and vaping emissions . The technique combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry.

For successful analysis, several key parameters must be optimized. The selection of the GC column is critical; polar or mid-polar columns, such as a DB-5MS, are typically employed to effectively resolve this compound from its structural isomers . Identification is confirmed by comparing the resulting mass spectrum with established spectral libraries, like the NIST library, where a high match score (≥800) indicates a confident match . The NIST library entry for this compound is 114065 nih.gov. Further confirmation is achieved by cross-referencing experimental retention indices with published databases . For instance, a normal alkane retention index of 1576 has been recorded on a TR-5 MS non-polar column nist.gov.

The mass spectrum itself provides a fragmentation fingerprint for the molecule. While the full spectrum contains numerous peaks, specific mass-to-charge ratios (m/z) are characteristic of the compound.

| Parameter | Description | Source |

|---|---|---|

| Primary Method | Gas Chromatography-Mass Spectrometry (GC-MS) | |

| Recommended Column | Polar or mid-polar (e.g., DB-5MS) | |

| Retention Index (RI) | 1576 (on TR-5 MS non-polar column) | nist.gov |

| NIST Library Number | 114065 | nih.gov |

| Top Mass Peak (m/z) | 55 | nih.gov |

| 2nd Highest Mass Peak (m/z) | 69 | nih.gov |

For exceptionally complex samples where standard single-dimension GC cannot achieve adequate separation, multidimensional gas chromatography (MDGC), such as comprehensive two-dimensional gas chromatography (GCxGC-MS), offers enhanced resolving power. This technique has been successfully utilized in the analysis of Yerba Mate (Ilex paraguariensis), where this compound was detected as a component of its chemical profile nist.gov. MDGC separates the sample on two different columns with distinct stationary phases, providing a much higher degree of separation and allowing for the detection of trace compounds that would otherwise be co-eluted and masked by the sample matrix.

Spectroscopic Methods in Structural Elucidation (beyond basic identification)

While GC-MS is excellent for identification, spectroscopic methods provide deeper insight into the molecular structure and functional groups of this compound.

Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the analysis of mixtures, FT-IR can confirm the presence of specific compound classes. For an alcohol like this compound, characteristic absorption bands would be expected. Although a study on 1-dodecanol (B7769020), a related primary alcohol, it demonstrates how FT-IR can confirm its presence when encapsulated in a melamine-formaldehyde resin by identifying its key peaks within the spectrum of the final product researchgate.net. The gas-phase IR spectrum for pure this compound is available in the NIST/EPA Gas-Phase Infrared Database nist.gov.

Based on the known spectral data for primary alcohols, the following table outlines the expected characteristic FT-IR peaks for this compound.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description | Source |

|---|---|---|---|

| O-H Stretching | ~3369 cm⁻¹ (broad) | Indicates the presence of the hydroxyl (-OH) group. | researchgate.net |

| C-H Stretching | ~2925 and 2854 cm⁻¹ (strong) | Associated with aliphatic C-H bonds in methyl and methylene (B1212753) groups. | researchgate.net |

| C-OH Stretching | ~1057 cm⁻¹ (moderate) | Characteristic of a primary alcohol C-O bond. | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. While basic ¹H and ¹³C NMR spectra can provide initial information on the proton and carbon environments, advanced NMR studies are essential for confirming the precise connectivity and stereochemistry of complex molecules like this compound.

Although specific advanced NMR studies for this particular compound are not detailed in the available research, it is standard academic practice to use a suite of 2D NMR experiments for unambiguous characterization. These would include:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings and map out the spin systems within the molecule's carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (¹H-¹³C), assigning each proton to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To observe longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular fragments and confirming the positions of the methyl branches along the dodecanol (B89629) chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in elucidating the molecule's preferred conformation and stereochemistry.

These techniques are indispensable for distinguishing this compound from its various isomers, a task that can be challenging using mass spectrometry alone.

Sample Preparation and Enrichment Strategies

The successful detection of this compound, especially at trace levels, is highly dependent on the methods used for sample preparation and enrichment. The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

When profiling natural sources such as olive fruits (Olea europaea) or tea (Camellia sinensis), the initial step typically involves solvent extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) . To minimize matrix interference from other co-extracted compounds, further cleanup steps are often required. Techniques such as solid-phase extraction (SPE) or liquid-liquid partitioning are effective for this purpose . In some cases, derivatization of the alcohol group may be performed to improve its chromatographic behavior or detection sensitivity .

Solid-Phase Microextraction (SPME) Optimization

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that combines sampling, extraction, and concentration into a single step. d-nb.info Its application in the analysis of volatile and semi-volatile organic compounds, such as this compound, requires careful optimization of several experimental parameters to achieve high extraction efficiency and reproducibility.

Fiber Selection: The choice of SPME fiber coating is a critical parameter that depends on the polarity and molecular weight of the analyte. For a polar, long-chain alcohol like this compound, a mixed-phase polymeric film is often preferred. Fibers with coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are known to be effective for a broad range of analytes, including those with varying polarities and molecular weights. sigmaaldrich.comnih.gov The DVB/CAR/PDMS fiber, for instance, has demonstrated superior performance in extracting a diverse range of metabolites, including alcohols, aldehydes, and ketones. nih.govmdpi.com

Extraction Time and Temperature: The kinetics of the extraction process are influenced by both time and temperature. An optimal extraction time ensures that equilibrium or near-equilibrium is reached between the sample matrix and the fiber coating, maximizing the amount of analyte extracted. scielo.br For semi-volatile compounds, longer extraction times may be necessary. mdpi.com Temperature affects the vapor pressure of the analyte and its partitioning into the headspace and onto the SPME fiber. scielo.br An increase in temperature generally enhances the extraction of less volatile compounds. Optimization studies often involve evaluating a range of temperatures and times to find the ideal conditions. For example, in the analysis of volatile compounds in alfalfa, an extraction temperature of 60°C and an extraction time of 20 minutes were found to be optimal when using a DVB/CAR/PDMS fiber. nih.gov

Other Parameters: The addition of salt to aqueous samples can increase the ionic strength of the solution, which can "salt out" organic compounds and improve their release into the headspace for extraction. scielo.br The pH of the sample can also influence the extraction of ionizable compounds, although this is less critical for a neutral compound like this compound. Desorption conditions, including the temperature and time in the gas chromatograph's injection port, must also be optimized to ensure the complete transfer of the analyte from the fiber to the analytical instrument. mdpi.com

Table 1: Key Parameters for SPME Optimization for Long-Chain Alcohols

| Parameter | Description | Typical Optimized Values/Choices | Rationale |

|---|---|---|---|

| Fiber Coating | The stationary phase coated on the fused silica (B1680970) fiber that extracts the analytes. | DVB/CAR/PDMS, PDMS/DVB | Mixed-phase fibers provide a broad range of analyte compatibility, suitable for polar and non-polar compounds. |

| Extraction Temperature | The temperature at which the sample is maintained during extraction. | 40 - 70 °C | Higher temperatures increase the vapor pressure of semi-volatile compounds, aiding their transfer to the headspace and fiber. |

| Extraction Time | The duration the SPME fiber is exposed to the sample headspace or immersed in the sample. | 20 - 60 minutes | Sufficient time is needed to allow for the partitioning of the analyte from the sample matrix to the fiber coating to approach equilibrium. |

| Salt Addition | The addition of a salt (e.g., NaCl, Na2SO4) to aqueous samples. | 0.5 - 2.0 g | Increases the ionic strength of the sample, reducing the solubility of organic analytes and promoting their transfer to the headspace. |

| Desorption Temperature | The temperature of the GC inlet where the analyte is thermally desorbed from the fiber. | 250 - 270 °C | Must be high enough to ensure rapid and complete transfer of the analyte from the fiber to the GC column. |

| Desorption Time | The time the fiber remains in the heated GC inlet. | 2 - 5 minutes | Ensures complete desorption of the analyte without causing thermal degradation. |

Volatile Organic Compound (VOC) Profiling Methodologies

Volatile Organic Compound (VOC) profiling is a powerful approach for characterizing the chemical composition of a sample's headspace, which can be indicative of its origin, quality, or condition. These profiles can be used to identify specific marker compounds, including this compound, in various matrices such as environmental, biological, and food samples. lmaleidykla.ltnih.gov The primary analytical technique for VOC profiling is Gas Chromatography-Mass Spectrometry (GC-MS). bohrium.com

Sample Collection and Preparation: The initial step in VOC profiling involves the collection of the volatile fraction from the sample. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for this purpose due to its simplicity and sensitivity. d-nb.info In this method, the SPME fiber is exposed to the headspace above the sample, allowing for the extraction of volatile and semi-volatile compounds without direct contact with the sample matrix. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Following extraction, the SPME fiber is introduced into the injection port of a gas chromatograph, where the trapped VOCs are thermally desorbed and separated on a capillary column. The choice of the GC column is crucial for resolving complex mixtures of VOCs. A mid-polar or polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS), is often used for the separation of a wide range of compounds, including alcohols.

The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint that can be used for identification by comparing it to spectral libraries such as the NIST Mass Spectral Library. chromatographyonline.comtsijournals.com

Compound Identification: The identification of this compound within a complex VOC profile is achieved by matching its experimental mass spectrum and retention index with those of an authentic standard or with data from established libraries. The retention index provides an additional layer of confirmation for the identification.

Table 2: Methodologies for VOC Profiling of this compound

| Step | Methodology | Description | Key Considerations |

|---|---|---|---|

| 1. Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | A solvent-free extraction technique where a coated fiber is exposed to the vapor phase above a sample to adsorb volatile and semi-volatile compounds. | Optimization of fiber type, extraction time, and temperature is crucial for efficient extraction. |

| 2. Analyte Separation | Gas Chromatography (GC) | Separates the extracted volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. | Column selection (e.g., polar or mid-polar) is important for resolving isomers and complex mixtures. |

| 3. Analyte Detection and Identification | Mass Spectrometry (MS) | Detects and provides a mass spectrum for each separated compound, which acts as a chemical fingerprint for identification. | Comparison of the experimental mass spectrum with a reference library (e.g., NIST) is the primary method for identification. |

| 4. Data Analysis | Chemometrics | Statistical analysis of the complex dataset to identify patterns, marker compounds, and relationships between samples. | Techniques like PCA and PLS-DA can help in visualizing the data and highlighting significant compounds. |

Chemometric and Data Processing Methodologies for Analytical Data

The large and complex datasets generated by GC-MS-based VOC profiling require the use of chemometric and advanced data processing techniques to extract meaningful information. These methods are essential for pattern recognition, classification, and the identification of key compounds like this compound within a complex chemical background. bohrium.commdpi.com

Data Preprocessing: Before chemometric analysis, the raw GC-MS data must be preprocessed. This typically involves baseline correction, noise reduction, peak deconvolution, and alignment of chromatograms to correct for retention time shifts between different samples. researchgate.net Software tools can automate much of this process, converting the raw data into a peak table that lists the retention time and peak area or height for each detected compound in each sample. researchgate.net

Multivariate Data Analysis: Once the data is preprocessed, multivariate statistical methods can be applied to analyze the complex VOC profiles.

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the variance. nih.govmdpi.com It allows for the visualization of the relationships between samples in a lower-dimensional space (a scores plot) and the identification of the variables (compounds) that contribute most to the observed differences (a loadings plot). mdpi.commdpi.com This can help in identifying potential marker compounds that differentiate sample groups.

Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a supervised method used to model the relationship between the VOC data (X-variables) and a predefined class membership (Y-variable), such as the presence or absence of a specific condition. plos.org It is particularly useful for identifying the compounds that are most responsible for discriminating between different sample classes.

Hierarchical Cluster Analysis (HCA): HCA is another unsupervised method that groups samples based on the similarity of their VOC profiles. mdpi.com The results are typically visualized as a dendrogram, which shows the hierarchical relationships between clusters of samples.

Data Interpretation and Compound Identification: The final step involves interpreting the results of the chemometric analysis to identify the specific compounds, such as this compound, that are significant in differentiating between sample groups. The loadings plots from PCA and PLS-DA can highlight these discriminatory compounds, which can then be definitively identified based on their mass spectra and retention indices. mdpi.com

Table 3: Chemometric and Data Processing Workflow for Analytical Data

| Step | Methodology | Purpose | Outcome |

|---|---|---|---|

| 1. Data Preprocessing | Baseline Correction, Noise Reduction, Peak Deconvolution, Alignment | To clean the raw data and prepare it for statistical analysis. | A structured data matrix (peak table) with retention times and peak areas for all detected compounds across all samples. |

| 2. Exploratory Analysis | Principal Component Analysis (PCA) | To visualize the overall structure of the data, identify outliers, and observe any natural clustering of samples. | Scores plots showing sample groupings and loadings plots indicating influential variables (compounds). |

| 3. Supervised Modeling | Partial Least Squares-Discriminant Analysis (PLS-DA) | To build a predictive model for classifying samples into predefined groups and to identify the most discriminant variables. | A classification model and variable importance plots highlighting the compounds that best differentiate the sample classes. |

| 4. Clustering | Hierarchical Cluster Analysis (HCA) | To group samples based on the similarity of their chemical profiles without prior knowledge of the sample classes. | A dendrogram illustrating the similarity and dissimilarity between samples. |

| 5. Compound Identification | Mass Spectral Library Matching and Retention Index Comparison | To confirm the identity of significant compounds identified through chemometric analysis. | Confirmed identification of marker compounds, such as this compound. |

Biological and Ecological Activity Investigations of 3,7,11 Trimethyl 1 Dodecanol

Role as a Biological Metabolite in Cellular Processes

3,7,11-Trimethyl-1-dodecanol, a branched-chain fatty alcohol also known as hexahydrofarnesol, functions as a metabolite in both human and plant systems. nih.govechemi.com Its structural characteristics, specifically the methyl branches along its carbon backbone, distinguish it from more common straight-chain fatty alcohols and influence its physical properties and biological interactions.

Research indicates that this compound is involved in lipid metabolism. smolecule.com The interactions between this compound and various metabolic enzymes are fundamental to its biological activity. It is suggested that this compound may influence the activity of enzymes by binding to their active sites, which in turn can modulate lipid metabolism pathways, including the synthesis and degradation of fatty acids. smolecule.com The unique structure of this branched-chain fatty alcohol affects its interactions at interfaces, such as cellular lipid membranes. smolecule.com Further investigation is needed to fully elucidate the specific mechanisms of these interactions and their consequences for cellular processes. The compound has also been noted as a metabolite in the context of cancer metabolism research, suggesting its potential as a subject for further study in this area. nih.govechemi.comsmolecule.com

This compound is a naturally occurring compound found in a variety of plant species. smolecule.com Its presence has been identified in the essential oils and extracts of several well-known plants. For instance, it is a documented component of neem (Azadirachta indica), a plant recognized for its diverse bioactive compounds. nih.govsmolecule.com The compound has also been detected in olive fruits (Olea europaea), tea (Camellia sinensis), and wild thyme (Thymus serpyllum). nih.gov While its precise physiological function within these plants is a subject of ongoing research, its existence as a plant metabolite is clearly established. nih.govechemi.com In addition to its role in plants, it has been identified as a human metabolite. nih.govechemi.com

The following table summarizes the documented presence of this compound in various biological systems.

| Biological System | Species/Context | Role/Significance |

| Plants | Azadirachta indica (Neem) | Natural constituent nih.govsmolecule.com |

| Olea europaea (Olive) | Detected in fruit | |

| Camellia sinensis (Tea) | Detected in plant extracts | |

| Thymus serpyllum (Wild Thyme) | Component of herbal dust extract nih.gov | |

| Human | Cancer Metabolism Research | Observed as a metabolite nih.govechemi.com |

Interspecies Communication and Chemical Ecology

The role of fatty alcohols and their derivatives in chemical communication is well-documented in the field of chemical ecology. These compounds can act as semiochemicals—information-carrying chemicals that mediate interactions between organisms.

Historically, research has identified fatty alcohols as components of waxes and, significantly, as pheromones in various insect species. Pheromones are a class of semiochemicals used for intraspecific communication, influencing behaviors such as mating and aggregation. However, based on available scientific literature, there is limited direct evidence specifically identifying this compound as a pheromone component in insects. While its general structural class is associated with such functions, its specific role in insect semiochemical systems has not been prominently established.

Given the lack of specific evidence for this compound acting as an insect semiochemical, there is correspondingly little information detailing specific behavioral or ecological responses of insects to this particular compound. A structurally related, but different, compound, 3,7,11-trimethyldodecane-1,7,11-triol, has been identified as a semiochemical used in the chemical communication system of the African elephant (Loxodonta africana), highlighting the role of similar complex alcohols in mammalian communication. pherobase.com

Interactions with Plant Systems and Environmental Bioactivity

The table below details the plants in which this compound has been identified.

| Plant Species | Common Name |

| Azadirachta indica | Neem |

| Camellia sinensis | Tea |

| Olea europaea | Olive |

| Thymus serpyllum | Wild Thyme |

Applications in Chemical Synthesis, Industry, and Environmental Studies

Utilization as a Synthetic Intermediate and Reagent

3,7,11-Trimethyl-1-dodecanol serves as a valuable intermediate in organic synthesis. The primary alcohol functional group is a key site for a variety of chemical transformations. Standard oxidation reactions can convert the alcohol into the corresponding aldehyde or carboxylic acid, providing pathways to other classes of compounds. Furthermore, the hydroxyl group can be substituted to form halides and other derivatives.

A specific example of its role as a synthetic target and intermediate is the synthesis of the chiral molecule (3R,7R)-3,7,11-trimethyl-1-dodecanol. In one documented procedure, this specific stereoisomer is produced from (3R,7R)-1-chloro-3,7,11-trimethyldodecane. The process involves converting the chloro-derivative to an acetate (B1210297) ester by heating it with potassium acetate, followed by hydrolysis with potassium hydroxide (B78521) to yield the final alcohol product with a high yield of 94% prepchem.com. This synthesis highlights its role in the creation of stereochemically defined molecules, which are crucial in fields such as pharmacology and materials science. Conversely, this process demonstrates that this compound can be a precursor for synthesizing the corresponding alkyl halides.

Roles in Industrial Formulations and Material Science

The physical properties of this compound, such as its liquid nature and branched structure, make it suitable for use in various industrial formulations. It is utilized as a lubricant and an emulsifier, particularly in the cosmetics and personal care industry. Its precursor, farnesol (B120207), is a well-known fragrance ingredient found in products like aftershave lotions, deodorants, and skin care items cosmeticsinfo.org. As the saturated derivative, hexahydrofarnesol shares similar structural characteristics and functions as a conditioning agent and solvent in these complex mixtures. Its branched alkyl chain can influence the viscosity and texture of formulations, while the alcohol group provides polarity, enabling it to act as a solvent and emulsifying agent to stabilize mixtures of oil and water.

Research in Biofuel Production and Catalytic Conversion Processes

This compound is linked to the production of advanced biofuels, specifically farnesane. Farnesane is a renewable diesel and jet fuel produced from the complete hydrogenation of β-farnesene researchgate.netnih.gov. β-farnesene is a sesquiterpene that can be produced sustainably through the fermentation of sugars by genetically engineered microorganisms, such as Saccharomyces cerevisiae researchgate.net.

The conversion process involves the catalytic hydrogenation of the four carbon-carbon double bonds in farnesene (B8742651) to produce the fully saturated C15 alkane, farnesane nih.gov. During this multi-step hydrogenation, partially hydrogenated intermediates are formed. This compound (hexahydrofarnesol) represents a potential byproduct of this process, arising from the reduction of farnesol, which can be present as a related impurity from the fermentation step. Controlling the reaction conditions is critical to favor the production of the desired farnesane fuel over these partially hydrogenated alcohol byproducts google.com.

Environmental Fate and Persistence Studies

By analogy to the structurally similar isoprenoid alcohol phytol (B49457), a likely degradation pathway for this compound would involve initial oxidation of the primary alcohol group. In phytol degradation, the alcohol is first oxidized to an aldehyde (phytenal) by an alcohol dehydrogenase, which is then further oxidized to a carboxylic acid researchgate.net. This acid can then be activated to its coenzyme A (CoA) ester and enter the β-oxidation pathway for fatty acids, breaking the molecule down into smaller units for use by microorganisms. It is plausible that this compound follows a similar catabolic route in environmental matrices.

This compound is a naturally occurring compound. It has been identified in various plant species, including olive fruits (Olea europaea) and tea (Camellia sinensis) . Its presence in these plants suggests a role in plant metabolism, potentially as a derivative of isoprenoid synthesis pathways.

Despite its potential for release into the environment from both natural and anthropogenic sources, its distribution in specific ecosystems is not widely reported. For instance, while studies have investigated organic geochemical markers and contaminants in Antarctic sediments, the presence of this compound has not been specifically documented in these remote environments nih.govnii.ac.jptamu.edu. The focus of such studies is often on persistent organic pollutants or clear markers of petroleum contamination, such as n-alkanes and polycyclic aromatic hydrocarbons nih.govmatilda.science.

Analysis in Thermal Degradation Research

This compound has been identified as a significant thermal degradation product of α-tocopheryl acetate, commonly known as Vitamin E acetate (VEA). This has become particularly relevant in studies related to the chemical emissions from electronic vaping devices, where VEA has been used as a diluent.

Research has shown that when VEA is heated to temperatures typical of vaping (ranging from 176 °C to 356 °C), it decomposes into a variety of products plos.orgacs.org. This compound is consistently identified as one of the major degradation products, alongside compounds like 1-pristene and duroquinone (B146903) plos.orgacs.org. The formation of these compounds is enhanced by the presence of oxygen and transition metals (e.g., Cu-Ni alloys from heating coils), which promote thermal oxidation pathways in addition to pure pyrolysis nih.govresearchgate.net. The identification of this compound in these emissions is a key finding in understanding the complex chemical reactions that occur during the vaping of VEA.

Table 1: Research Findings on this compound

| Area of Study | Research Focus | Key Findings | Primary References |

|---|---|---|---|

| Chemical Synthesis | Synthesis of (3R,7R) stereoisomer | Can be synthesized in 94% yield from (3R,7R)-1-chloro-3,7,11-trimethyldodecane via an acetate intermediate. | prepchem.com |

| Biofuel Production | Catalytic conversion of farnesene | A potential byproduct in the hydrogenation of farnesene to produce farnesane biofuel. | researchgate.netnih.gov |

| Environmental Fate | Biodegradability | As a long-chain alcohol, it is expected to be rapidly biodegradable in the environment. | nih.govnih.gov |

| Natural Occurrence | Distribution in ecosystems | Detected in plants such as olive fruits (Olea europaea) and tea (Camellia sinensis). | |

| Thermal Degradation | Pyrolysis of Vitamin E Acetate (VEA) | Identified as a major thermal degradation product of VEA at temperatures between 176 °C and 356 °C. | plos.orgacs.orgnih.gov |

Perspectives and Future Research Directions on 3,7,11 Trimethyl 1 Dodecanol

Unexplored Synthetic Challenges and Methodological Advancements

The conventional synthesis of 3,7,11-trimethyl-1-dodecanol primarily relies on the catalytic hydrogenation of farnesol (B120207), a readily available sesquiterpene alcohol. This method, while effective, presents opportunities for methodological advancements, particularly in the realm of stereoselective synthesis and green chemistry.

Current synthetic routes often yield a racemic mixture of diastereomers. However, the biological activity of chiral molecules is frequently dependent on their specific stereochemistry. A significant underexplored challenge lies in the development of efficient and scalable stereoselective synthetic methods to access individual isomers of this compound. The synthesis of the (3R, 7R)-stereoisomer has been reported, highlighting the feasibility and importance of such targeted approaches. Future research should focus on the design and application of chiral catalysts or biocatalytic methods to control the stereochemistry at the C3, C7, and C11 positions.

Furthermore, there is a growing demand for more sustainable and environmentally friendly synthetic processes. Methodological advancements could involve the exploration of:

Green Catalysts: Investigating the use of non-precious metal catalysts or nanocatalysts to improve the efficiency and reduce the environmental impact of the hydrogenation process.

Biocatalysis: Employing enzymes or whole-cell systems for the stereoselective reduction of farnesol or other suitable precursors. This approach offers the potential for high selectivity under mild reaction conditions.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

| Synthesis Approach | Potential Advancement | Research Focus |

| Catalytic Hydrogenation | Improved Selectivity and Sustainability | Development of novel chiral catalysts, use of earth-abundant metals. |

| Biocatalysis | High Stereoselectivity, Mild Conditions | Enzyme screening and engineering, whole-cell biotransformation. |

| Multi-step Synthesis | Access to Specific Isomers | Design of efficient and convergent synthetic routes. |

In-Depth Mechanistic Understanding of Biological Roles

Initial studies have identified this compound as a human and plant metabolite, with observations of its presence in cancer metabolism. However, a detailed mechanistic understanding of its biological functions is largely wanting. Future research should aim to elucidate the specific molecular pathways and cellular targets through which this compound exerts its effects.

Key areas for investigation include:

Cancer Metabolism: Moving beyond its identification as a metabolite, research should focus on its specific role in cancer cells. Does it influence signaling pathways related to cell growth, proliferation, or apoptosis? Could it serve as a biomarker for specific cancer types? In-depth metabolomic and proteomic studies could reveal its interactions and downstream effects.

Lipid Metabolism: Its structural similarity to fatty alcohols suggests a role in lipid metabolism. Investigating its interaction with enzymes involved in fatty acid synthesis, degradation, and signaling is crucial. Does it act as a substrate, inhibitor, or modulator of these enzymes?

Chemical Ecology: The presence of this compound in the volatile profiles of plants and insects suggests potential roles in chemical communication, such as acting as a pheromone or an allelochemical. Behavioral studies combined with electrophysiological recordings could unravel its function in insect attraction or repulsion and plant defense mechanisms.

Antimicrobial Activity: Preliminary findings suggest potential antimicrobial properties. Further studies are needed to determine the spectrum of activity, the minimum inhibitory concentrations against various pathogens, and the underlying mechanism of action, such as membrane disruption or enzymatic inhibition.

Development of Novel Analytical Platforms for Trace Detection

The accurate and sensitive detection of this compound, especially at trace levels in complex biological and environmental matrices, is paramount for advancing our understanding of its roles. Gas chromatography-mass spectrometry (GC-MS) is the current workhorse for its analysis. However, there is a need for the development of novel and more efficient analytical platforms.

Future research in this area should focus on:

Advanced Mass Spectrometry Techniques: While GC-MS is standard, the use of high-resolution mass spectrometry (HRMS) can aid in the unambiguous identification and differentiation from structurally similar isomers. Techniques like tandem mass spectrometry (MS/MS) can provide valuable structural information for confident identification.

Novel Separation Methods: Exploring the use of comprehensive two-dimensional gas chromatography (GCxGC) can offer superior separation of complex mixtures, enabling the detection of trace amounts of this compound that might be co-eluted with other compounds in traditional GC analysis.

Sensor Technology: The development of selective and sensitive sensors for the real-time detection of volatile organic compounds (VOCs) is a rapidly advancing field. Research into chemiresistive sensors or optical sensors tailored for the specific detection of this compound could enable rapid and on-site analysis in applications such as disease diagnosis (via breath analysis) or environmental monitoring.

Improved Sample Preparation: Innovations in sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), can enhance the extraction and concentration of this compound from various matrices, leading to improved detection limits.

| Analytical Platform | Advantage | Future Development |

| GC-HRMS | High Mass Accuracy | Development of isomer-specific fragmentation libraries. |

| GCxGC-MS | Enhanced Separation | Application to complex biological and environmental samples. |

| Chemical Sensors | Real-time, Portable | Design of selective sensing materials for this compound. |

| Advanced SPME | High Enrichment Factor | Development of novel fiber coatings for improved selectivity. |

Broader Ecological Impact and Biotransformation Research

Understanding the environmental fate and ecological impact of this compound is crucial, especially with its potential for increased industrial use. As a long-chain branched alcohol, it is expected to be biodegradable. However, specific studies on its persistence, bioaccumulation, and toxicity are lacking.

Future research should address the following:

Biodegradation Pathways: Identifying the microorganisms (bacteria and fungi) capable of degrading this compound and elucidating the enzymatic pathways involved in its biotransformation. This knowledge is essential for assessing its environmental persistence and for potential bioremediation applications.

Ecotoxicity Studies: Conducting standardized ecotoxicity tests on representative aquatic and terrestrial organisms to determine its potential impact on ecosystems. This should include assessing its acute and chronic toxicity to organisms at different trophic levels.

Environmental Fate Modeling: Using the experimental data on its physicochemical properties and biodegradability to develop models that can predict its distribution and persistence in different environmental compartments (air, water, soil).

Biotransformation in Higher Organisms: Investigating the metabolism and biotransformation of this compound in plants and animals to understand its fate within the food chain and its potential for bioaccumulation.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling can provide valuable insights into the properties and behavior of this compound at the molecular level, complementing experimental studies.

Promising areas for computational research include:

Conformational Analysis: Determining the preferred three-dimensional structures of the different stereoisomers of this compound, which can influence their biological activity and physical properties.

QSAR and QSPR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity and physicochemical properties of this compound and its analogs. This can aid in the design of new molecules with desired properties.

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound with potential biological targets, such as enzymes or receptors, to elucidate the molecular basis of its biological activity. This can help in understanding its mechanism of action and in identifying potential binding sites.

Prediction of Spectroscopic Properties: Calculating theoretical NMR, IR, and mass spectra to aid in the identification and characterization of this compound and its transformation products in complex mixtures.

Q & A

Basic Research Questions

Q. How is 3,7,11-trimethyl-1-dodecanol identified in complex mixtures such as vaping emissions or plant extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the primary analytical method. Key parameters include:

- Column selection : Use polar or mid-polar columns (e.g., DB-5MS) to resolve isomers .

- Spectral matching : Compare experimental spectra with the NIST library (match scores ≥800) and literature-reported fragments (e.g., m/z 266, 111, and 126) .

- Surrogate standards : When authentic standards are unavailable, use structurally similar compounds (e.g., 1-dodecanol) for quantification .

Q. What natural sources of this compound have been documented, and how are they profiled?

- Methodological Answer : The compound is detected in olive fruits (Olea europaea) and tea (Camellia sinensis) using GC/MS. Sample preparation involves solvent extraction (e.g., hexane or dichloromethane) followed by derivatization if necessary. Matrix interference is minimized by solid-phase extraction (SPE) or liquid-liquid partitioning .

Q. What are the challenges in distinguishing this compound from its structural analogs in environmental samples?

- Methodological Answer : Isomers like hexahydrofarnesol and branched aliphatic alcohols require:

- High-resolution MS : To differentiate based on exact mass (e.g., m/z 242.2710 for C15H32O).

- Retention index (RI) cross-referencing : Compare experimental RIs with published databases for plant volatiles .

Advanced Research Questions

Q. How can discrepancies in reported yields of this compound from Vitamin E Acetate (VEA) degradation be resolved?

- Methodological Answer : Variations arise due to:

- Temperature gradients : Higher temperatures (>220°C) favor decomposition but may degrade the compound further. Use controlled heating blocks with real-time monitoring .

- Collection efficiency : Aerosol losses in cold traps or filters can skew results. Validate recovery rates using isotopically labeled internal standards (e.g., d5-3,7,11-trimethyl-1-dodecanol) .

- Quantification methods : Replace surrogate standards (e.g., 1-dodecanol) with synthesized authentic standards to improve accuracy .

Q. What experimental designs optimize the detection of thermally labile derivatives of this compound in pyrolysis studies?

- Methodological Answer :

- Pyrolysis-GC/MS : Use a micro-furnace reactor with rapid quenching to capture intermediates.

- Reaction pathway mapping : Combine high-resolution MS/MS with computational modeling (e.g., QCEIMS) to predict fragmentation patterns and validate degradation pathways .

Q. How can isomer-specific biological activity of this compound be evaluated in phytochemical studies?

- Methodological Answer :

- Chiral separation : Use chiral GC columns (e.g., β-cyclodextrin phases) or enantioselective synthesis.

- Bioassay-guided fractionation : Isolate isomers via preparative HPLC and test for antimicrobial or antioxidant activity using in vitro assays (e.g., DPPH radical scavenging) .

Data Contradiction Analysis

Q. Why do some studies report this compound as a dominant VEA degradation product, while others detect trace levels?

- Critical Factors :

- Puffing topography : Longer puff durations increase aerosol residence time, promoting secondary reactions that degrade the compound .

- Instrument sensitivity : Low-abundance signals may fall below the limit of detection (LOD) in older GC/MS systems. Use dynamic MRM modes in modern triple quadrupole instruments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.